Here's what we do know:
Research efforts have been directed towards identifying and characterizing Budesonide Impurity C. Some studies have focused on developing analytical methods to detect and quantify this impurity in Budesonide drug products. These methods are crucial for ensuring the quality and purity of the medication [].
Budesonide Impurity C is a significant impurity associated with Budesonide, a synthetic glucocorticoid widely used for its anti-inflammatory properties in the treatment of asthma and chronic obstructive pulmonary disease. The chemical formula for Budesonide Impurity C is C25H34O6, and it is classified under the category of glucocorticoid receptor agonists. This compound is formed during the synthesis of Budesonide and can be detected in pharmaceutical formulations, making its characterization essential for quality control in drug manufacturing .
The formation of Budesonide Impurity C primarily occurs through oxidative processes. Studies indicate that it can be generated via aerobic oxidation, particularly when Budesonide interacts with aluminum oxide under certain conditions. This reaction pathway highlights the importance of monitoring oxidative stability during the production and storage of Budesonide formulations. Additionally, thermal forced degradation studies have been employed to profile impurities, including Budesonide Impurity C, revealing insights into its chemical behavior under various stress conditions .
The synthesis of Budesonide Impurity C can occur through various methods, primarily involving the oxidation of Budesonide itself. One reported method includes using aluminum oxide as a catalyst to facilitate the aerobic oxidation process. This method emphasizes the need for controlled conditions to minimize impurity formation during the synthesis of Budesonide . Furthermore, research has indicated that impurities can arise from different manufacturing processes, necessitating robust analytical techniques to identify and quantify these compounds in pharmaceutical products .
Budesonide Impurity C primarily serves as a marker for quality control in pharmaceutical formulations containing Budesonide. Its detection and quantification are vital for ensuring compliance with regulatory standards, as impurities can affect drug safety and efficacy. Additionally, understanding its presence can aid in improving manufacturing processes by identifying conditions that lead to impurity formation .
Budesonide Impurity C shares structural similarities with other glucocorticoids and their impurities. Here are some comparable compounds:
Compound Name | Chemical Formula | Description |
---|---|---|
Budesonide | C25H34O6 | A potent anti-inflammatory glucocorticoid used in asthma treatment. |
Budesonide Impurity A | C25H34O6 | Another impurity of Budesonide formed during synthesis; structurally related but distinct in properties. |
Dexamethasone | C22H29F3O5 | A synthetic glucocorticoid with anti-inflammatory effects; used in various medical conditions. |
Fluticasone Propionate | C22H27F3O4S | A glucocorticoid used primarily for asthma; has a different structure but similar therapeutic use. |
Uniqueness: What distinguishes Budesonide Impurity C from these compounds is its specific formation as an impurity during the synthesis of Budesonide. While it shares a similar chemical backbone with these glucocorticoids, its role as an impurity necessitates careful monitoring due to potential impacts on drug quality and patient safety .
Budesonide Impurity C belongs to the D-homoandrosta class of steroids, characterized by a 17α-hydroxymethyl group and a butylidenebis(oxy) bridge between the C16 and C17 positions. Its full IUPAC name reflects these structural attributes:
(4aR,4bS,5S,6aS,7aR,10aR,11aS,11bS)-5-hydroxy-7a-(hydroxymethyl)-4a,6a-dimethyl-9-propyl-4b,6,6a,7a,10a,11,11a,11b,12,13-decahydrochryseno[2,3-d]dioxole-2,7(4aH,5H)-dione.
Key Structural Elements:
Table 1: Key Chemical Data for Budesonide Impurity C
Property | Value | Source |
---|---|---|
CAS Number | 1040085-99-1 | |
Molecular Formula | C₂₅H₃₄O₆ | |
Molecular Weight | 430.43 g/mol | |
Synonyms | D-homobudesonide, Budesonide d-homo analog |
Budesonide Impurity C differs from Budesonide in its D-homoandrosta structure and substituent configuration. While Budesonide has a pregna-1,4-diene backbone, Budesonide Impurity C features a D-homoandrosta-1,4-diene core. This structural divergence impacts its chromatographic behavior and biological activity, necessitating precise analytical differentiation.
Budesonide Impurity C was first identified during stability studies of Budesonide formulations, where its formation was linked to synthetic or degradation pathways. Early research focused on isolating and characterizing the impurity to establish its role in Budesonide’s impurity profile.
Key Milestones:
Budesonide Impurity C arises as a process-related impurity during the synthesis of Budesonide. Its formation is influenced by reaction conditions, such as the use of specific catalysts or solvents. Degradation pathways, including photolysis, may also contribute to its presence in final products.
Mechanistic Insights:
Applications in Analytical Chemistry:
Table 2: Analytical Techniques for Budesonide Impurity C
Technique | Application | Key Findings |
---|---|---|
LC-MS/MS | Structural elucidation | Identification of [M+H]⁺ at m/z 430.05 |
HPLC | Purity assessment | Retention time differentiation from Budesonide |
NMR | Stereochemical confirmation | Assignment of 11β-hydroxyl and 17-hydroxymethyl groups |
Budesonide Impurity C is subject to strict regulatory thresholds under ICH Q3A(R2) guidelines. Its presence must be reported and quantified if it exceeds 0.15% of the parent drug or 1.0 mg/day in clinical formulations.
Regulatory Requirements:
The International Conference on Harmonisation (ICH) provides a framework for managing pharmaceutical impurities, including Budesonide Impurity C.
Key ICH Guidelines:
Guideline | Scope | Relevance to Budesonide Impurity C |
---|---|---|
Q3A(R2) | Impurities in new drug substances | Reporting/identification thresholds |
Q3B(R2) | Impurities in new drug products | Degradation product qualification |
Q3D | Elemental impurities | Not applicable (organic impurity) |
Thresholds for Budesonide Impurity C:
Budesonide Impurity C is listed in the European Pharmacopoeia (EP) and United States Pharmacopeia (USP) as a specified impurity. Its inclusion mandates rigorous characterization, including purity (>98%), stereochemical confirmation, and traceability to pharmacopeial standards.
Example: EP Monograph for Budesonide
Despite regulatory clarity, challenges persist in managing Budesonide Impurity C: